molecular formula C26H29N5O4S B2467205 Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate CAS No. 892275-63-7

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate

Cat. No.: B2467205
CAS No.: 892275-63-7
M. Wt: 507.61
InChI Key: IPSVSHJRSLELRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core, a piperidine ring, and an ethyl ester group, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, the introduction of the piperidine ring, and the esterification to form the ethyl ester group. Common reagents used in these reactions include sulfonyl chlorides, azides, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Triazoloquinazoline Derivatives: These compounds share the triazoloquinazoline core and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.

    Sulfonyl Derivatives: Sulfonyl-containing compounds are known for their diverse biological activities and can be compared based on their structure and function.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4S/c1-4-35-26(32)19-13-15-30(16-14-19)23-21-7-5-6-8-22(21)31-24(27-23)25(28-29-31)36(33,34)20-11-9-18(10-12-20)17(2)3/h5-12,17,19H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSVSHJRSLELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.